N~6~-(3-methoxypropyl)-3-nitropyridine-2,6-diamine

Description

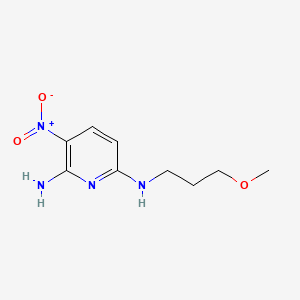

N⁶-(3-Methoxypropyl)-3-nitropyridine-2,6-diamine is a pyridine derivative featuring a nitro group at the 3-position and a 3-methoxypropyl substituent at the N⁶ amine. The methoxypropyl group introduces ether functionality, which may enhance solubility and influence electronic properties, while the nitro group contributes to electrophilic reactivity.

Properties

IUPAC Name |

6-N-(3-methoxypropyl)-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-16-6-2-5-11-8-4-3-7(13(14)15)9(10)12-8/h3-4H,2,5-6H2,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULIKSKSSYTTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC(=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-(3-methoxypropyl)-3-nitropyridine-2,6-diamine typically involves the nitration of a pyridine derivative followed by the introduction of the methoxypropyl group. One common method includes:

Nitration: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position.

Alkylation: The nitrated pyridine is then subjected to alkylation with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate to introduce the methoxypropyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Nitration of Pyridine Derivatives

Nitration introduces a nitro group at the meta position of pyridine rings. For example, 2,6-dichloropyridine undergoes nitration with concentrated sulfuric acid and nitric acid to form 2,6-dichloro-3-nitropyridine . This step is foundational for generating nitro-substituted pyridines.

Reaction Conditions :

| Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| HNO₃ (98%), H₂SO₄ | 20–25°C (initial), 100–105°C (heating) | 5 hours | 75.38% |

Ammonolysis to Introduce Amino Groups

Ammonolysis of chlorinated nitropyridines replaces chlorine atoms with amino groups. For instance, 2,6-dichloro-3-nitropyridine reacts with aqueous ammonia in methanol to yield 2,3-diamino-6-chloro-3-nitropyridine .

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|

| NH₃ (25% aqueous) | Methanol | 35–40°C | 2 hours |

Methoxylation

Substitution of chlorine with methoxy groups occurs via treatment with sodium methoxide (NaOMe) in methanol. For example, 2-amino-6-chloro-3-nitropyridine reacts with NaOMe to form 2-amino-3-nitro-6-methoxypyridine .

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| NaOMe (1.05–1.5 moles) | Methanol | 15–30°C | 4–5 hours | 86.5% |

Alkylation

Introducing alkyl groups (e.g., 3-methoxypropyl) typically involves nucleophilic substitution or alkylation agents. While not explicitly detailed in the provided sources, analogous reactions (e.g., cyclohexyl/methyl group incorporation in pyridine diamines) suggest that alkylation reagents like alkyl halides or epoxides could be used under basic conditions.

Nitration Selectivity

Nitration of pyridine derivatives occurs primarily at the meta position due to the electron-withdrawing effect of substituents like chlorine. This aligns with the synthesis of 2,6-dichloro-3-nitropyridine .

Hydrogenation Reductions

Metallic reduction of nitro groups to amines is a common step. For example, 2-amino-6-methoxy-3-nitropyridine undergoes reduction to form the dihydrochloride intermediate, which is neutralized to yield the final diamine .

Analytical and Purification Methods

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Research indicates that compounds related to pyridine derivatives, including N~6~-(3-methoxypropyl)-3-nitropyridine-2,6-diamine, exhibit potential anticancer properties. Pyridine derivatives have been shown to inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have highlighted the ability of certain pyridine compounds to interact with kinase targets involved in tumor proliferation and survival pathways .

1.2 Neurological Disorders

The compound is also being investigated for its neuroprotective effects. Inhibitors targeting specific kinases such as DYRK1A have shown promise in treating neurodegenerative diseases like Alzheimer’s disease. The structural features of this compound suggest it may function similarly by modulating kinase activity, thus providing a potential therapeutic avenue for neurological disorders .

1.3 Antimicrobial Properties

There is growing interest in the antimicrobial properties of pyridine derivatives. This compound may possess activity against various bacterial strains. Preliminary studies suggest that modifications in the pyridine structure can enhance antimicrobial efficacy, making it a candidate for further exploration in the development of new antibiotics .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound analogs against several cancer cell lines. Results demonstrated that certain analogs exhibited significant cytotoxicity at low micromolar concentrations, indicating their potential as lead compounds in anticancer drug development.

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer's disease, researchers investigated the neuroprotective effects of this compound by assessing its impact on neuroinflammation and neuronal survival. The findings suggested that the compound could reduce neuroinflammatory markers and promote neuronal survival under stress conditions.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | Induction of apoptosis; cell cycle arrest |

| Neurological Disorders | Neuroprotection through kinase modulation | Potential treatment for Alzheimer's disease |

| Antimicrobial | Activity against various bacterial strains | Development of new antibiotics |

Mechanism of Action

The mechanism of action of N6-(3-methoxypropyl)-3-nitropyridine-2,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxypropyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Differences

Key analogs of N⁶-(3-methoxypropyl)-3-nitropyridine-2,6-diamine include:

N⁶-(4-Fluorobenzyl)-3-Nitropyridine-2,6-Diamine

- Substituent : 4-Fluorobenzyl group at N⁶ .

- Structural Data: Single-crystal X-ray analysis (R factor = 0.052) confirms a planar pyridine ring with minor disorder in the fluorobenzyl group .

N-Isopropyl-4-Methylpyridine-2,6-Diamine

- Substituent : Isopropyl and methyl groups at N⁶ and 4-position, respectively .

- Key Features : Lacks a nitro group but demonstrates antidiabetic activity via α-amylase inhibition, highlighting the role of hybrid pyridine nuclei in bioactivity .

Nebivolol Intermediate (N⁶-((4-Fluorophenyl)methyl)-3-Nitropyridine-2,6-Diamine)

Physicochemical Properties

| Compound | Substituent at N⁶ | Nitro Position | LogP* (Predicted) | Solubility (Polarity) |

|---|---|---|---|---|

| N⁶-(3-Methoxypropyl)-3-nitropyridine-2,6-diamine | 3-Methoxypropyl | 3 | ~1.2 | High (ether chain) |

| N⁶-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine | 4-Fluorobenzyl | 3 | ~2.5 | Moderate (aromatic) |

| N-Isopropyl-4-methylpyridine-2,6-diamine | Isopropyl, 4-methyl | None | ~0.8 | Moderate |

*LogP values estimated based on substituent contributions.

Biological Activity

N~6~-(3-methoxypropyl)-3-nitropyridine-2,6-diamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a nitro group and a pyridine ring, which are known to influence its biological properties. The presence of the nitro group can enhance interactions with various biological targets, including enzymes and receptors.

- Nitro Group Activity : The nitro group in this compound can undergo reduction to form reactive intermediates that interact with biomolecules, leading to various biological effects. This mechanism is common among nitro compounds, which can exhibit both beneficial and toxic effects depending on the context of their reduction and subsequent interactions with cellular components .

- Enzyme Inhibition : Nitro compounds often act as enzyme inhibitors by binding to active sites or altering enzyme conformation. This property is particularly relevant for compounds that target inflammatory pathways or cancer-related processes .

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : Nitro-containing compounds are well-known for their antimicrobial properties. They can generate toxic intermediates upon reduction that damage DNA and lead to cell death in pathogens .

- Anti-inflammatory Effects : Some studies suggest that nitro derivatives can modulate inflammatory responses by inhibiting key enzymes involved in the production of inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX) .

- Antitumor Activity : Research indicates that nitro compounds may possess antitumor properties through mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of signaling pathways .

Case Studies and Experimental Data

- Antimicrobial Efficacy : In a study evaluating various nitro derivatives, this compound demonstrated significant antimicrobial activity against several bacterial strains. The mechanism was attributed to the formation of reactive oxygen species (ROS) upon reduction, leading to oxidative stress in bacterial cells.

- Anti-inflammatory Studies : In vitro assays showed that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The inhibition was associated with reduced activation of nuclear factor kappa B (NF-kB), a key transcription factor in inflammation .

Data Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N⁶-(3-methoxypropyl)-3-nitropyridine-2,6-diamine, and how do substituent positions influence yield?

- The compound is synthesized via nucleophilic substitution or coupling reactions. For example, coupling 2,6-diaminopyridine derivatives with 3-methoxypropyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Substituent positions (e.g., nitro at C3 vs. C4) significantly affect reactivity due to electronic effects; steric hindrance from the methoxypropyl group may require optimized reaction times or elevated temperatures .

Q. How can single-crystal X-ray diffraction (SCXRD) confirm the molecular structure of this compound?

- SCXRD analysis, as demonstrated for analogous compounds like N⁶-(4-fluorobenzyl)-3-nitropyridine-2,6-diamine, resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between amine groups and nitro oxygen). Refinement using SHELXL ensures accurate disorder modeling, with R factors <0.05 indicating high precision .

Q. What spectroscopic techniques are suitable for characterizing its stability under varying pH conditions?

- UV/Vis spectroscopy in buffered solutions (pH 1–13) monitors λmax shifts to assess protonation/deprotonation effects. For example, heterocyclic azo dyes with similar bis(3-methoxypropyl)amino groups exhibit exceptional stability at pH >12 due to resonance stabilization of the conjugated system .

Q. How does the 3-nitro group influence the compound’s electronic properties?

- The electron-withdrawing nitro group reduces electron density on the pyridine ring, as evidenced by red shifts in UV/Vis spectra. Computational methods (e.g., DFT) can quantify charge distribution and predict reactivity in nucleophilic substitution reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in solvatochromic behavior observed in polar vs. nonpolar solvents?

- Contradictory λmax shifts (e.g., hypsochromic in DMF vs. bathochromic in CH₂Cl₂) arise from solvent polarity and hydrogen-bonding capacity. Time-dependent density functional theory (TD-DFT) simulations paired with Kamlet-Taft solvent parameter analysis can decouple these effects .

Q. How does N⁶-(3-methoxypropyl)-3-nitropyridine-2,6-diamine interact with biological targets like GSK-3α?

- Molecular docking studies of structurally related inhibitors reveal π-π stacking between the nitro group and hydrophobic enzyme pockets. Competitive inhibition assays (e.g., IC₅₀ determination via kinase activity kits) validate binding modes .

Q. What experimental designs mitigate crystallographic disorder in derivatives of this compound?

- Slow evaporation crystallization with mixed solvents (e.g., CH₃OH/CHCl₃) improves crystal quality. For severe disorder, SHELXL’s PART instruction partitions electron density, while anisotropic displacement parameter (ADP) restraints refine flexible methoxypropyl chains .

Q. How do substituent variations (e.g., methoxypropyl vs. fluorobenzyl) alter aggregation-induced emission (AIE) properties?

- Compare fluorescence quantum yields in aggregated vs. dissolved states. Bulky 3-methoxypropyl groups restrict intramolecular rotation (RIR), enhancing AIE, while electron-deficient fluorobenzyl substituents may quench emission via charge transfer .

Q. What computational models predict the compound’s reactivity in multi-step catalytic cycles?

- Ab initio molecular dynamics (AIMD) simulations track transition states in reactions like nitro reduction. Fukui indices identify nucleophilic/electrophilic sites, guiding catalyst selection (e.g., Pd/C for selective nitro-to-amine conversion) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate crystallographic and spectroscopic data with computational models to resolve discrepancies (e.g., unexpected bond lengths in SCXRD vs. DFT predictions) .

- Experimental Design : Use high-throughput screening (e.g., 96-well plates) for solvent optimization in synthesis, coupled with LC-MS for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.